molecular formula C12H18O2 B14702966 2-Methyl-4-phenylpentane-2,4-diol CAS No. 21133-79-9

2-Methyl-4-phenylpentane-2,4-diol

Cat. No.: B14702966
CAS No.: 21133-79-9
M. Wt: 194.27 g/mol
InChI Key: QYEYUUZUGQRIFI-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylpentane-2,4-diol is an organic compound with the molecular formula C12H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain. This compound is known for its unique structure, which includes a phenyl group and two methyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-phenylpentane-2,4-diol can be synthesized through the hydrogenation of diacetone alcohol in the presence of a catalyst. The process involves the following steps:

    Hydrogenation of Diacetone Alcohol: Diacetone alcohol is hydrogenated at an elevated temperature using a catalyst obtained by calcining a compound of the formula Ni6Al2(OH)16CO3.4H2O.

Industrial Production Methods

The industrial production of this compound follows a similar process to the synthetic route mentioned above. The key difference lies in the scale and optimization of reaction conditions to ensure high yield and purity. The use of trickle reactors, where the first reactor operates with recycling and the second without recycling, helps in achieving better selectivity and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenylpentane-2,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of halides or other substituted compounds.

Scientific Research Applications

2-Methyl-4-phenylpentane-2,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenylpentane-2,4-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, affecting their structure and function. This compound can also participate in redox reactions, influencing cellular pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,4-pentanediol: A diol with a similar structure but without the phenyl group.

    2-Phenyl-2,4-pentanediol: Contains a phenyl group but differs in the position of the hydroxyl groups.

Uniqueness

2-Methyl-4-phenylpentane-2,4-diol is unique due to the presence of both a phenyl group and two methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

21133-79-9

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-methyl-4-phenylpentane-2,4-diol

InChI

InChI=1S/C12H18O2/c1-11(2,13)9-12(3,14)10-7-5-4-6-8-10/h4-8,13-14H,9H2,1-3H3

InChI Key

QYEYUUZUGQRIFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C)(C1=CC=CC=C1)O)O

Origin of Product

United States

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